(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate
CAS No.: 63867-12-9
Cat. No.: VC18459653
Molecular Formula: C13H16Br2NO8P
Molecular Weight: 505.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63867-12-9 |
|---|---|
| Molecular Formula | C13H16Br2NO8P |
| Molecular Weight | 505.05 g/mol |
| IUPAC Name | (4-nitrophenyl)methyl 2,3-dibromo-3-dimethoxyphosphoryloxybutanoate |
| Standard InChI | InChI=1S/C13H16Br2NO8P/c1-13(15,24-25(20,21-2)22-3)11(14)12(17)23-8-9-4-6-10(7-5-9)16(18)19/h4-7,11H,8H2,1-3H3 |
| Standard InChI Key | UNVIJENIJIKLCV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])Br)(OP(=O)(OC)OC)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a (4-nitrophenyl)methyl ester group linked to a dibrominated butanoate backbone modified with a dimethoxyphosphinyloxy substituent. Key structural attributes include:
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Bromine atoms at positions 2 and 3 of the butanoate chain, enhancing electrophilic reactivity.
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A dimethoxyphosphinyloxy group at position 3, contributing to its acetylcholinesterase inhibitory activity.
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A 4-nitrophenyl moiety, which influences solubility and bioactivity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆Br₂NO₈P | |
| Molecular Weight | 505.05 g/mol | |
| CAS Registry Number | 63867-12-9 | |
| RTECS Number | ES9010000 | |
| Solubility | Low water solubility |
The Wiswesser Line Notation (WLN) for this compound is WNR D1OVYEXE1&OPO&O1&O1, indicating a nitrophenyl group (WNR), dibromo-hydroxybutanoate (D1OVYEXE1), and dimethyl phosphate (OPO&O1&O1) .
Synthesis and Optimization
The synthesis involves multi-step reactions under controlled conditions to ensure yield and purity:
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Bromination: Introduction of bromine atoms to the butanoate precursor.
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Phosphorylation: Attachment of the dimethoxyphosphinyloxy group via nucleophilic substitution.
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Esterification: Coupling the brominated-phosphorylated intermediate with 4-nitrophenyl methanol.
Critical parameters include:
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Temperature: Maintained between 0–5°C during bromination to prevent side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
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Catalysts: Anhydrous sodium carbonate facilitates deprotonation during esterification .
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 0°C | 65–70 |
| Phosphorylation | (MeO)₂P(O)Cl, Et₃N, DMF | 75–80 |
| Esterification | 4-Nitrophenyl methanol, K₂CO₃ | 60–65 |
Mechanism of Action
The compound acts as a competitive acetylcholinesterase (AChE) inhibitor, binding irreversibly to the enzyme’s active site. This inhibition prevents acetylcholine hydrolysis, leading to neurotransmitter accumulation at synaptic junctions and prolonged nerve impulse transmission in insects . Key mechanistic features include:
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Phosphorylation: The dimethoxyphosphinyl group forms a covalent bond with serine residues in AChE.
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Bromine Substituents: Enhance electrophilicity, promoting faster enzyme inactivation.
Agricultural Applications
As a broad-spectrum insecticide, this compound targets pests in crops such as:
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Cotton: Effective against bollworms (Helicoverpa armigera).
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Vegetables: Controls aphids (Aphis gossypii) and whiteflies (Bemisia tabaci).
Advantages:
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High efficacy at low application rates (50–100 g/ha).
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Residual activity lasting 7–10 days post-application.
Limitations:
Current Research and Future Directions
Recent studies focus on:
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Structural Modifications: Replacing bromine with fluorine to reduce toxicity while maintaining efficacy .
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Nanoformulations: Encapsulation in biodegradable polymers for controlled release.
Table 3: Research Priorities
| Area | Objective | Progress |
|---|---|---|
| Toxicity Reduction | Develop less persistent metabolites | Preclinical |
| Resistance Management | Synergistic combinations with neonicotinoids | Field trials |
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